Ethyl 5-bromofuran-2-carboxylate
Overview
Description
Ethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the family of furan derivatives . It is a clear liquid with a color ranging from colorless to yellow . The compound is commonly used in the synthesis of other organic compounds with diverse biological activities.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method involves reacting furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride, followed by reaction with sodium bromide, and then treating the resulting acid bromide with ethanol. Another method involves the use of oxalyl dichloride in dichloromethane at 20℃ for 1 hour, followed by the addition of triethylamine in dichloromethane for 15 hours .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring, a carboxylate group, and a bromine atom . The IUPAC name for this compound is ethyl 5-bromo-2-furoate . The InChI code for this compound is 1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo lithiation using n-BuLi, which presumably generates a 2,5-dianion . This compound can also participate in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.03 . It is soluble in organic solvents such as ethanol, acetone, and ether. The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.36 .
Mechanism of Action
Target of Action
Ethyl 5-bromofuran-2-carboxylate is a furan derivative. Furan and its derivatives are common structural elements present in numerous bioactive natural products as well as pharmaceuticals . .
Mode of Action
Furan derivatives are known to participate in various chemical reactions due to their electron-rich character . They can function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus .
Biochemical Pathways
Furan derivatives are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Result of Action
Furan derivatives are known to participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other environmental factors that could potentially influence the compound’s action and efficacy include pH, presence of other chemicals, and temperature.
Properties
IUPAC Name |
ethyl 5-bromofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPLPBPJARJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323014 | |
Record name | Ethyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-37-2 | |
Record name | 6132-37-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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